2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorobenzyl)-2-oxoacetamide
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Overview
Description
2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-OXOACETAMIDE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the dimethyl and fluorophenyl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted indole with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-OXOACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including signal transduction and enzyme inhibition.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANAMINE HYDROCHLORIDE: A similar indole derivative with different substituents.
Methyl 1H-Indole-3-acetate: Another indole derivative with a different functional group.
Uniqueness
2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both dimethyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |
InChI |
InChI=1S/C19H17FN2O2/c1-12-17(15-5-3-4-6-16(15)22(12)2)18(23)19(24)21-11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3,(H,21,24) |
InChI Key |
DMUZCYTZWLMOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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